molecular formula C11H21NO4 B2944331 Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}pentanoate CAS No. 116611-58-6

Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}pentanoate

Cat. No.: B2944331
CAS No.: 116611-58-6
M. Wt: 231.292
InChI Key: LOBMIUJJHTZBOT-MRVPVSSYSA-N
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Description

Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}pentanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of the pentanoate moiety. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}pentanoate typically involves the esterification of the corresponding amino acid with methanol in the presence of a catalyst. The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions to prevent the decomposition of the Boc group.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out using flow microreactor systems. These systems offer several advantages, including increased efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}pentanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.

    Substitution: The compound can undergo nucleophilic substitution reactions at the ester or amine sites.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous acid or base.

    Deprotection: Commonly performed using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Hydrolysis: Produces the corresponding carboxylic acid and methanol.

    Deprotection: Yields the free amine and carbon dioxide.

    Substitution: Forms various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}pentanoate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Comparison with Similar Compounds

Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}pentanoate can be compared with other similar compounds, such as:

    Methyl (2R)-2-{[(benzyloxy)carbonyl]amino}pentanoate: Similar structure but with a benzyloxycarbonyl (Cbz) protecting group instead of Boc.

    Methyl (2R)-2-{[(fluorenylmethoxy)carbonyl]amino}pentanoate: Contains a fluorenylmethoxycarbonyl (Fmoc) protecting group.

The uniqueness of this compound lies in the stability and ease of removal of the Boc group, making it a preferred choice in many synthetic applications .

Properties

IUPAC Name

methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-6-7-8(9(13)15-5)12-10(14)16-11(2,3)4/h8H,6-7H2,1-5H3,(H,12,14)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOBMIUJJHTZBOT-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C(=O)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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